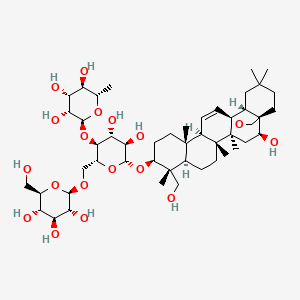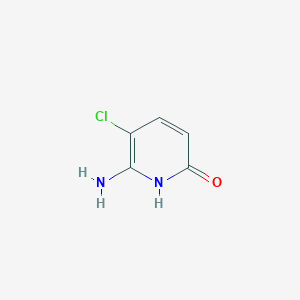
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is an organic compound with a complex structure that includes fluorine, iodine, methoxy, and tris(1-methylethyl)silyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include halogenation, methoxylation, and silylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects depends on its interaction with molecular targets. For example, in coupling reactions, the compound may act as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst. The specific pathways involved can vary based on the reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-iodo-5-methoxy-3-(methoxymethyl)benzene
- 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethoxy)benzene
- 2-Fluoro-1,3-diiodo-5-methoxybenzene
Uniqueness
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C16H26FIO2Si |
|---|---|
Peso molecular |
424.36 g/mol |
Nombre IUPAC |
(4-fluoro-3-iodo-5-methoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H26FIO2Si/c1-10(2)21(11(3)4,12(5)6)20-13-8-14(18)16(17)15(9-13)19-7/h8-12H,1-7H3 |
Clave InChI |
QYGQNMTUAREIQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)I)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)



![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)




![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
